2,2'-Dimethylazoxybenzene

Vue d'ensemble

Description

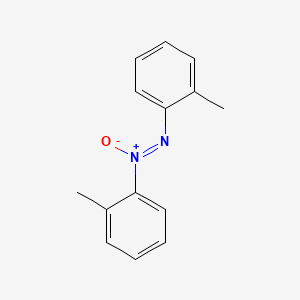

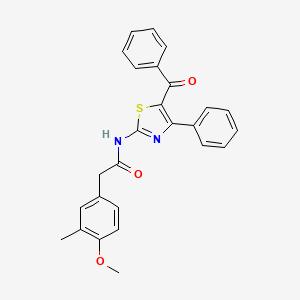

2,2’-Dimethylazoxybenzene is a chemical compound with the molecular formula C14H14N2O . It is also known as 2,2’-ONN-Azoxybistoluene, N,N’-Di-o-tolyl-diazene N-oxide, and Diazene, 1,2-bis (2-methylphenyl)-, 1-oxide .

Synthesis Analysis

The synthesis of 2,2’-Dimethylazoxybenzene can be achieved from o-Toluidine . In a study, it was found that symmetrical dimethylazoxybenzenes could be prepared in good yield by oxidation of the corresponding azobenzenes with peracetic acid .

Molecular Structure Analysis

The molecular structure of 2,2’-Dimethylazoxybenzene consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Further structural analysis would require more specific data or experimental results.

Chemical Reactions Analysis

In a photochemical study, it was found that the photochemical rearrangement of 2,2’-dimethylazoxybenzene to 2-hydroxy-6,2’-dimethylazobenzene (major product) is accompanied by the formation of 4-hydroxy-2,2’-dimethylazobenzene and 2-hydroxy-4,2’-dimethylazobenzene in small yields .

Applications De Recherche Scientifique

Synthesis and Derivatives

2,2'-Dimethylazoxybenzene has been studied for its synthetic pathways and derivatives. Notably, it can be prepared through the oxidation of corresponding azobenzenes with peracetic acid, leading to symmetrical dimethylazoxybenzenes in good yield. The diethylazoxybenzenes, synthesized similarly, can be reduced to azo- and hydrazo-benzene derivatives (Newbold & Tong, 1964).

NMR Spectroscopy

2,2'-Dimethylazoxybenzene has been utilized in the exact calculation of NMR spectra in complex systems. This is particularly relevant for studying the aromatic core of main-chain nematic polymers, aiding in the understanding of molecular structures and dynamics (Galland et al., 1992).

Photochemical Reactions

The compound has also been a subject in the study of photochemical reactions, especially the rearrangement to different azobenzene derivatives under light exposure. This research provides insights into reaction mechanisms and the influence of molecular structure on photochemical behavior (Lewis & Reiss, 1966).

Polymer Research

In polymer science, 2,2'-Dimethylazoxybenzene-based polyesters have been explored. Their properties, influenced by substitution in the mesogen and spacer, and their molecular order, have been studied extensively. This has implications for the development of nematic polymers and their applications (Blumstein, 1985).

Catalytic Oxidation

Research has been conducted on the catalytic oxidation of p-toluidine using multiwalled functionalized carbon nanotubes, where 2,2'-Dimethylazoxybenzene acts as a product. This illustrates its role in complex chemical reactions and the potential for innovative applications in catalysis (Croston et al., 2002).

Metal Coordination

The compound has been used in the study of metalcoordination in polymers. Specifically, 2,2'-Dimethylazobenzenes with metal-chelating ligands have been synthesized and their interactions with metal ions analyzed. This research is crucial for understanding and designing metal-coordinating polymers with specific properties (Nanasawa, Horikago, & Hirai, 1995).

Propriétés

IUPAC Name |

(2-methylphenyl)-(2-methylphenyl)imino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-11-7-3-5-9-13(11)15-16(17)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMBIGIVDIQGKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=[N+](C2=CC=CC=C2C)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Dimethylazoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3316993.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B3317018.png)

![1-(3,4-dimethylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3317026.png)

![N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3317037.png)

![1-(2,4-dimethylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3317053.png)